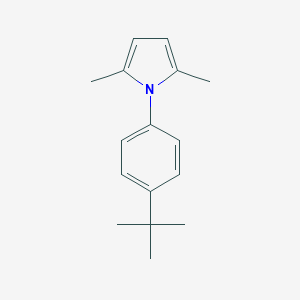![molecular formula C29H26N4O7S B313497 ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B313497.png)
ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a pyrrole ring, and multiple functional groups that contribute to its reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 1-(3-nitrophenyl)-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrothiazolo[3,2-a]pyrimidine-3-carboxylate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it may interact with specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but lacks the 7-methyl group.
Ethyl 5-(3,4-dimethoxyphenyl)-2-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
The uniqueness of ETHYL (2Z)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-2-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its combination of functional groups and structural features, which contribute to its distinct reactivity and potential biological activity. The presence of the thiazolopyrimidine core, along with the nitrophenyl and dimethoxyphenyl groups, makes it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C29H26N4O7S |
|---|---|
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N4O7S/c1-5-40-28(35)25-17(2)30-29-32(26(25)18-11-12-22(38-3)23(14-18)39-4)27(34)24(41-29)16-20-10-7-13-31(20)19-8-6-9-21(15-19)33(36)37/h6-16,26H,5H2,1-4H3/b24-16- |
Clé InChI |
DHEHINFIVUSILK-JLPGSUDCSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])S2)C |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B313415.png)
![2-[4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B313417.png)
![2-{(5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313420.png)
![2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313421.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B313422.png)
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B313424.png)

![4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B313428.png)
![4-[4-({5-nitro-2-pyridinyl}amino)phenyl]morpholine](/img/structure/B313430.png)



![Methyl 4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzoate](/img/structure/B313437.png)
